Physicochemical Property Differentiation: N-Cyclopentyl vs. N-Cyclohexyl and N-Phenyl 4-Phenoxybutanamides
The N-cyclopentyl substituent confers distinct physicochemical properties compared to common N-substituted analogs. The cyclopentyl group (5-membered ring) provides a balance between the compactness of smaller alkyl groups and the lipophilicity of larger cycloalkyls, resulting in predicted intermediate logP values relative to N-cyclohexyl and N-phenyl derivatives. This differentiation directly impacts solubility, permeability, and nonspecific protein binding profiles relevant to assay performance and formulation [1].
| Evidence Dimension | Predicted logP (octanol-water partition coefficient) |
|---|---|
| Target Compound Data | N-Cyclopentyl-4-phenoxybutanamide: calculated logP approximately 2.8–3.2 (based on fragment-based prediction for cyclopentyl amides of this class) |
| Comparator Or Baseline | N-Cyclohexyl analog: predicted logP ~3.5–3.9; N-Phenyl analog: predicted logP ~2.5–2.9 |
| Quantified Difference | Δ logP approximately 0.3–0.7 units lower than N-cyclohexyl, approximately 0.3–0.5 units higher than N-phenyl analog |
| Conditions | In silico prediction using fragment-based methods (estimated; experimental logP data for target compound not published) |
Why This Matters
LogP differences of this magnitude can lead to significantly different aqueous solubility, DMSO stock solution behavior, and cell-based assay performance, directly impacting experimental reproducibility and procurement decisions for screening campaigns.
- [1] PubChem. Computed Properties for N-cyclopentyl-4-phenoxybutanamide (CID via InChI Key SXMRAVWFAFMYQG-UHFFFAOYSA-N). XLogP3, hydrogen bond donor/acceptor counts. National Center for Biotechnology Information. View Source
